Product packaging for 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline(Cat. No.:CAS No. 727704-70-3)

2-Ethoxy-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B2548984
CAS No.: 727704-70-3
M. Wt: 284.37
InChI Key: DXACFDKIJJJJID-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Aniline (B41778) Scaffolds in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly prevalent scaffold in pharmaceuticals. nih.gov Its conformational flexibility allows it to interact with a wide range of biological targets in a three-dimensional space, making it a valuable component in drug design. nih.gov The piperidine moiety is present in numerous approved drugs, highlighting its importance in achieving desired pharmacological effects. nih.gov Derivatives of piperidine have been shown to exhibit a wide array of biological activities, including but not limited to, antiviral, anti-diabetic, and anti-cancer properties.

Similarly, the aniline scaffold, a primary aromatic amine, is a fundamental building block in the synthesis of a vast number of biologically active compounds. Its chemical reactivity allows for a variety of structural modifications, enabling the fine-tuning of a molecule's properties. Aniline derivatives are integral to many classes of drugs, and their study continues to be an active area of research in the pursuit of new therapeutic agents.

Contextualization of 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline within Related Chemical Classes

This compound is a polysubstituted aromatic compound. Structurally, it can be classified as a sulfonamide, specifically a benzenesulfonamide (B165840) with the sulfonamide nitrogen incorporated into a piperidine ring. It is also an aniline derivative, with an ethoxy group and a piperidine-1-sulfonyl group as substituents on the benzene (B151609) ring. This particular arrangement of functional groups places it within the broader class of sulfonylpiperidine-aniline derivatives, a chemical space that holds potential for diverse pharmacological activities due to the combined properties of its constituent parts. While extensive research on this specific molecule is not widely available in published literature, its structural components suggest its potential as a subject of interest in medicinal chemistry research.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 727704-70-3 sigmaaldrich.com
Molecular Formula C₁₃H₂₀N₂O₃S uni.lu
Molecular Weight 284.38 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Predicted XlogP 1.6 uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS)

The following table presents the predicted collision cross section values for different adducts of this compound, which can be useful in mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺285.12676163.7
[M+Na]⁺307.10870169.4
[M-H]⁻283.11220167.9
[M+NH₄]⁺302.15330177.9
[M+K]⁺323.08264165.7
[M+H-H₂O]⁺267.11674156.0
[M+HCOO]⁻329.11768177.5
[M+CH₃COO]⁻343.13333198.1
[M+Na-2H]⁻305.09415165.6
[M]⁺284.11893162.4
[M]⁻284.12003162.4

Data predicted using CCSbase. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3S B2548984 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline CAS No. 727704-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXACFDKIJJJJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 5 Piperidine 1 Sulfonyl Aniline and Analogous Structures

Strategies for the Construction of the 2-Ethoxy-5-aminobenzene Moiety

The formation of the 2-ethoxy-5-aminobenzene core is a critical step that can be approached through various synthetic routes. These strategies typically involve the introduction of the ethoxy and amino groups onto a benzene (B151609) ring in the desired 1,2,4-substitution pattern.

Amination Reactions

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of synthesizing the 2-ethoxy-5-aminobenzene moiety, a plausible precursor is 2-ethoxy-5-nitroaniline. The nitro group in this precursor can be selectively reduced to an amine, yielding the desired product.

Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and clean reaction profile. niscpr.res.in Various catalysts can be utilized, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). For a related compound, 2-methoxy-5-nitroaniline, catalytic hydrogenation to 4-methoxy-1,3-benzenediamine has been studied, demonstrating the feasibility of this approach. niscpr.res.in The initial rate of hydrogenation in such reactions often shows a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading. niscpr.res.in

Table 1: Reaction Parameters for Catalytic Hydrogenation of Nitroanilines

ParameterTypical Conditions
Catalyst 5% Palladium on Carbon (Pd/C)
Reactant 2-Ethoxy-5-nitroaniline
Solvent Methanol, Ethanol
Hydrogen Pressure Atmospheric or elevated
Temperature Room temperature to moderate heating
Reaction Monitoring Thin-Layer Chromatography (TLC)

The reduction of nitroarenes can also be achieved using other reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or iron powder in acidic media. However, catalytic hydrogenation is often preferred for its milder conditions and reduced waste production. google.com

Ethoxylation Approaches

The introduction of the ethoxy group can be achieved through several methods, depending on the starting material. A common strategy is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. For the synthesis of the 2-ethoxy-5-aminobenzene moiety, a potential starting material is a suitably substituted phenol.

For instance, if starting from a precursor like 2-amino-5-nitrophenol, the ethoxy group can be introduced by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The choice of base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Common bases for this reaction include sodium hydroxide, potassium carbonate, or sodium hydride.

Another approach involves the ethoxylation of a precursor where a leaving group is present at the desired position. For example, a halonitrobenzene derivative could undergo nucleophilic aromatic substitution with sodium ethoxide. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group.

Synthesis of the Piperidine-1-sulfonyl Group

The piperidine-1-sulfonyl moiety is another key structural feature of the target molecule. Its synthesis typically involves the formation of a sulfonyl chloride derivative of piperidine (B6355638), which can then be reacted with the aniline (B41778) nitrogen.

Sulfonylation Reactions

Sulfonylation is the process of attaching a sulfonyl group to a molecule. In the synthesis of 2-ethoxy-5-(piperidine-1-sulfonyl)aniline, this involves the reaction of the amino group of the 2-ethoxy-5-aminobenzene moiety with a piperidine-1-sulfonylating agent.

A direct and widely used method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride. In this case, 2-ethoxy-5-aminobenzene would be reacted with piperidine-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

The synthesis of piperidine-1-sulfonyl chloride itself can be achieved by reacting piperidine with sulfuryl chloride (SO₂Cl₂). This reaction is generally performed in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction. An excess of piperidine is often used to act as both the nucleophile and the base to neutralize the generated HCl.

Table 2: Synthesis of Piperidine-1-sulfonyl Chloride

Reactant 1Reactant 2SolventTemperatureKey Steps
PiperidineSulfuryl ChlorideDichloromethane-20°C to 0°CDropwise addition, stirring, aqueous workup, distillation

While the reaction between an amine and a sulfonyl chloride is often depicted as a straightforward nucleophilic substitution, mechanistic studies have revealed more complex pathways, including those involving radical intermediates. In recent years, photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds, including the sulfonylation of anilines.

In some photoredox-catalyzed sulfonylation reactions, sulfonyl radicals are generated from bench-stable sulfinate salts. These sulfonyl radicals can then react with aniline derivatives. One plausible mechanism involves the oxidation of the aniline to a radical cation by an excited photoredox catalyst. Concurrently, the sulfinate salt is oxidized to generate a sulfonyl radical. The reaction between the aniline radical cation and the sulfonyl radical, followed by proton loss, yields the sulfonamide product.

The involvement of radical intermediates in sulfonylation reactions is an active area of research. These pathways offer alternative, often milder, conditions compared to traditional methods and can provide access to a wider range of functionalized sulfonamides.

Incorporation of the Piperidine Ring

The piperidine moiety is a crucial structural feature, and its synthesis can be approached in two main ways: by constructing the ring from acyclic precursors or by modifying a pre-existing piperidine ring.

The de novo synthesis of the piperidine ring offers flexibility in introducing desired substitution patterns. Several cyclization strategies are prominent in organic synthesis.

Alkene Cyclization (Hydroamination): Intramolecular hydroamination of aminoalkenes is a direct and atom-economical method for forming piperidines. This reaction involves the addition of an N-H bond across a carbon-carbon double bond. Transition metal catalysts, particularly those based on late transition metals like palladium and gold, are often employed to facilitate this transformation under mild conditions. For instance, gold(I) complexes have been shown to catalyze the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org Similarly, palladium catalysts can effect the intramolecular hydroamination of unactivated alkenes at room temperature. organic-chemistry.org Lanthanide-based catalysts are also effective for the hydroamination of aminoalkenes. libretexts.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the cyclization. acs.org

Radical-Mediated Amine Cyclization: Radical cyclizations provide a powerful method for the formation of C–C or C–N bonds in piperidine synthesis. These reactions can be initiated by various means, including photoredox catalysis, and are often tolerant of a wide range of functional groups. nih.gov For example, the intramolecular radical C-H amination/cyclization of linear amines can be achieved through electrolysis or copper catalysis. nih.gov Another approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which effectively produces piperidines, although side products can sometimes be observed. nih.gov Radical cyclization of aldehydes with pendant alkenes, mediated by photoredox, cobaloxime, and amine catalysis, can also yield piperidine rings under mild conditions. organic-chemistry.org

Reductive Amination: Intramolecular reductive amination is a classic and widely used method for constructing piperidine rings. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with an amine to form an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization and reduction. nih.gov This method is particularly useful in the synthesis of polyhydroxylated piperidines, also known as iminosugars. researchgate.net A variety of reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. researchgate.net Reductive amination is a cornerstone in the pharmaceutical industry for the synthesis of amine-containing compounds. acs.org

Table 1: Comparison of Piperidine Ring Formation Methods

Method Key Features Common Catalysts/Reagents Advantages Disadvantages
Alkene Cyclization Atom-economical, direct C-N bond formation Gold, Palladium, Rhodium, Lanthanides High efficiency, mild conditions Catalyst sensitivity, potential for side reactions
Radical Cyclization Functional group tolerance, mild conditions Photoredox catalysts, Copper, Cobalt Versatile, can form complex structures Can require stoichiometric initiators, potential for competing pathways
Reductive Amination Widely applicable, reliable NaBH₄, NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation Well-established, broad substrate scope Requires carbonyl precursors, may lack stereocontrol

An alternative to de novo synthesis is the modification of a readily available piperidine scaffold. This approach is particularly useful for introducing substituents at specific positions on the ring.

Direct C–H functionalization has emerged as a powerful tool for the late-stage modification of piperidines. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials and can provide access to novel analogs. Methodologies for C–H functionalization often rely on transition metal catalysis, with rhodium and palladium being common choices. researchgate.net The regioselectivity of C–H functionalization can be controlled by the choice of catalyst, ligands, and directing groups. acs.org For instance, different positions on the piperidine ring (e.g., C2, C3, or C4) can be targeted by carefully designing the synthetic strategy. researchgate.net While significant progress has been made in the C-H functionalization of piperidines, challenges remain, especially in achieving high selectivity in complex molecules. nih.gov

Coupling Methodologies for the Aniline and Sulfonylpiperidine Fragments

The formation of the sulfonamide bond between the aniline and piperidine moieties is a critical step in the synthesis of the target molecule. Several coupling strategies can be employed.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the formation of C–N and C–S bonds. In the context of this compound synthesis, a key step would be the coupling of an appropriately substituted aniline derivative with a piperidine-1-sulfonyl chloride precursor.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. While traditionally used for coupling amines with aryl halides, variations of this methodology can be applied to the synthesis of sulfonamides. mit.edu More directly, palladium catalysts can be used to couple aryl halides or their equivalents with sulfonamides.

A related and highly relevant approach is the palladium-catalyzed coupling of arylboronic acids with sulfonyl chlorides. This method allows for the formation of the crucial aryl-sulfonamide bond under relatively mild conditions and with good functional group tolerance. mit.edu The reaction typically employs a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Table 2: Key Parameters in Palladium-Catalyzed Sulfonamide Synthesis

Parameter Examples Role in the Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst
Ligand XPhos, RuPhos, biaryl phosphines Stabilizes the palladium center, influences reactivity and selectivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the sulfonamide, facilitates reductive elimination
Solvent Toluene, Dioxane, THF Solubilizes reactants, influences reaction temperature and kinetics

One-pot syntheses are highly desirable from an efficiency and sustainability perspective, as they reduce the number of work-up and purification steps, saving time, solvents, and reagents. mdpi.com For the synthesis of molecules like this compound, a one-pot approach could involve the in-situ formation of a sulfonyl chloride from a sulfonic acid or sulfinate salt, followed by immediate reaction with the aniline derivative.

Recent advances have led to the development of one-pot methods for the synthesis of diaryl sulfonamides using sequential iron and copper catalysis. d-nb.info Another innovative one-pot strategy involves the conversion of unactivated carboxylic acids and amines into sulfonamides via an aromatic decarboxylative halosulfonylation. acs.org Such methods, while not directly reported for the target molecule, demonstrate the feasibility of telescoping multiple synthetic steps into a single operation. The direct synthesis of sulfonamides from thiols and amines through oxidative coupling is another area of active research that could lead to more efficient one-pot procedures. rsc.org

For the large-scale synthesis of a target molecule, process optimization is crucial to ensure economic viability, safety, and sustainability. longdom.org Key considerations include:

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading can lead to higher yields, reduced energy consumption, and minimized side-product formation. The use of greener solvents and reagents is also a key aspect of modern process chemistry. jsynthchem.com

Catalyst Selection and Efficiency: For catalytic reactions, the choice of catalyst is critical. An ideal catalyst should be highly active (allowing for low catalyst loadings), selective, robust, and ideally recyclable. jsynthchem.com

Work-up and Purification: Simplifying purification procedures, for example, by using crystallization instead of chromatography, can significantly reduce costs and solvent waste.

Safety and Environmental Impact: A thorough assessment of the safety hazards associated with all reagents, intermediates, and reaction conditions is essential. Minimizing waste generation and using environmentally benign processes are increasingly important considerations in industrial synthesis. longdom.org

By systematically addressing these factors, a synthetic route can be optimized to be not only high-yielding but also cost-effective and environmentally responsible.

Derivatization and Structural Modification Strategies for 2 Ethoxy 5 Piperidine 1 Sulfonyl Aniline Analogues

Modification of the Ethoxy Group (e.g., to Methoxy (B1213986) analogs)

The alkoxy group at the C2 position of the aniline (B41778) ring is a prime target for modification. Altering the size and nature of this group can influence steric interactions and electronic properties. A common and direct modification is the conversion of the ethoxy group to a methoxy group or other alkoxy analogues.

The synthesis of such analogues can be achieved by selecting the appropriate starting materials. For instance, a convenient route to a closely related methoxy analogue, 5-(ethylsulfonyl)-2-methoxyaniline, starts from the commercially available 4-methoxybenzene-1-sulfonyl chloride. nih.gov This multi-step synthesis involves the formation of a sodium sulfinate salt, ethylation, nitration of the aromatic ring, and subsequent reduction of the nitro group to the target aniline. nih.gov A similar pathway, starting with 2-ethoxy-4-aminobenzenesulfonyl chloride, could theoretically be adapted to generate a library of 2-alkoxy analogues by using different alkylating agents.

Modification TypeStrategyStarting Material ExampleResulting Analogue ExampleReference
Ethoxy to MethoxyDe novo synthesis4-methoxybenzene-1-sulfonyl chloride5-(ethylsulfonyl)-2-methoxyaniline nih.gov
Alkoxy VariationAlkylation of precursor2-hydroxy precursor2-propoxy or 2-isopropoxy analoguesN/A

Substitutions on the Aniline Ring System

The aniline ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The amino (-NH2) group is a strong activating, ortho-, para-director. libretexts.orgchemistrysteps.com In the parent compound, the para position is occupied by the sulfonyl group and one ortho position is blocked by the ethoxy group. This directs potential electrophilic substitutions to the remaining ortho position (C6).

However, the high reactivity of anilines can often lead to overreaction, such as polysubstitution, and may be incompatible with certain reaction conditions like Friedel-Crafts reactions which use Lewis acid catalysts. libretexts.orgchemistrysteps.com A standard strategy to moderate this reactivity is the protection of the amino group, typically by converting it into an acetamide. libretexts.orglibretexts.org The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled, stepwise functionalization. libretexts.org After the desired substitution on the ring is achieved, the acetyl group can be removed via hydrolysis to restore the aniline.

Modern methods for C-H functionalization offer more direct routes for substitution, potentially avoiding the need for protecting groups and pre-functionalized starting materials. rsc.orgnih.gov Palladium-catalyzed reactions, for example, have been developed for the highly para-selective C–H olefination of aniline derivatives. nih.gov While the para-position in the target molecule is blocked, similar catalytic systems could be adapted to target the available ortho-position.

Target PositionGeneral StrategyKey ConsiderationsPotential ReactionReference
C6 (ortho to -NH2)Electrophilic Aromatic SubstitutionHigh reactivity of aniline may require protection (e.g., as acetamide)Halogenation, Nitration, Sulfonation libretexts.orglibretexts.org
C6 (ortho to -NH2)Directed C-H FunctionalizationCatalyst and ligand selection are crucial for regioselectivityOlefination, Arylation nih.govresearchgate.net

Variations within the Piperidine (B6355638) Moiety (e.g., substituents, ring expansion/contraction)

The piperidine ring offers significant scope for structural diversity. Modifications can include the introduction of substituents on the ring, or more fundamental changes to the ring structure itself, such as expansion or contraction.

Substitutions: Substituents can be incorporated onto the piperidine ring to explore steric and electronic effects. For example, studies on related piperidine-substituted sulfonamides have shown that the presence of methyl groups on the piperidine ring can influence biological activity. ajchem-a.com Synthetically, this can be achieved by using substituted piperidines as the starting material in the initial coupling reaction with the sulfonyl chloride. A wide variety of substituted piperidines are commercially available or can be synthesized, allowing for the generation of diverse analogues. mdpi.com

Ring Expansion/Contraction: More profound modifications involve altering the size of the heterocyclic ring.

Ring Expansion: Recent strategies have been developed for the ring expansion of cyclic sulfonamides, enabling the synthesis of medium-sized (8-11 membered) and macrocyclic (12+ membered) rings. nih.govwhiterose.ac.uk These methods often involve cascade reactions initiated by the reduction of a strategically placed nitro group or by a conjugate addition, providing access to previously inaccessible molecular scaffolds. whiterose.ac.ukyork.ac.ukresearchgate.net

Ring Contraction: Conversely, methods exist for the ring contraction of saturated heterocycles. A photomediated approach, inspired by the Norrish type II reaction, allows for the conversion of N-acylated piperidines into the corresponding pyrrolidines. nih.gov This strategy could be applied to an N-acylated precursor of the target molecule to generate the five-membered ring analogue.

ModificationStrategyDescriptionExample TransformationReference
SubstitutionUse of substituted precursorsSynthesize the sulfonamide using a pre-functionalized piperidine (e.g., 3-methylpiperidine (B147322) or 4-methylpiperidine).Piperidine → 3-Methylpiperidine ajchem-a.com
Ring ExpansionCascade reactionA lactam-derived sulfonamide undergoes a nitro reduction-initiated cascade to form a larger ring.6-membered ring → 10-membered ring whiterose.ac.ukresearchgate.net
Ring ContractionPhotomediated reactionAn N-acylated piperidine undergoes a Norrish type II-type reaction to contract to a pyrrolidine.Piperidine → Pyrrolidine nih.gov

Alterations of the Sulfonyl Linker (e.g., sulfonyl vs. carbonyl)

The sulfonamide linker (-SO2-NH-) is a critical component of the molecule's architecture. A common strategy in medicinal chemistry is to replace a functional group with a bioisostere—a group with similar physical or chemical properties that can impart different biological or pharmacokinetic profiles. cambridgemedchemconsulting.comzu.ac.ae

The sulfonamide group can be considered a bioisostere of a carboxylic acid or, more relevantly here, an amide group. tandfonline.comresearchgate.net Replacing the sulfonyl group (-SO2-) with a carbonyl group (-C=O-) would transform the sulfonamide linkage into an amide linkage. This modification would significantly alter the geometry, hydrogen bonding capacity, and electronic properties of the linker region. The synthesis of such an analogue would involve a different synthetic route, likely starting with 4-amino-3-ethoxybenzoic acid, which would be coupled with piperidine using standard amide bond-forming reagents.

Original LinkerBioisosteric ReplacementResulting LinkerRationaleReference
Sulfonyl (-SO2-)Carbonyl (-C=O-)Amide (-CO-NH-)To modulate physicochemical properties, hydrogen bonding, and conformation. tandfonline.comresearchgate.net

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy for rapidly creating a library of analogues from a common advanced intermediate. nih.gov

One innovative approach involves the photocatalytic functionalization of sulfonamides. ox.ac.ukacs.orgresearchgate.net In this method, the sulfonamide can be converted into a sulfonyl radical intermediate under mild, metal-free photocatalytic conditions. nih.govacs.org This highly reactive intermediate can then be combined with a variety of reaction partners, such as alkenes, to form new carbon-sulfur bonds, thus adding diverse substituents to the sulfur atom. ox.ac.uk

Another powerful late-stage strategy is the direct C-H functionalization of the aniline ring. As discussed in section 3.2, transition-metal-catalyzed methods can selectively activate and functionalize C-H bonds on the aromatic ring. rsc.orgresearchgate.net Applying these methods to the parent compound or a protected version could enable the direct installation of various functional groups without requiring a complete de novo synthesis. rsc.org

ApproachDescriptionKey IntermediatePotential ModificationReference
Photocatalytic Sulfonamide FunctionalizationThe sulfonamide is converted to a radical that reacts with other molecules.Sulfonyl radicalHydrosulfonylation of alkenes to form new sulfones. nih.govox.ac.ukacs.org
C-H FunctionalizationDirect activation and substitution of a C-H bond on the aniline ring.Organometallic intermediateArylation, olefination, or alkylation of the C6 position. nih.govresearchgate.netrsc.org

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "2-Ethoxy-5-(piperidine-1-sulfonyl)aniline," these methods have been employed to elucidate its electronic structure and predict its chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to "this compound" have been performed to optimize molecular geometry and analyze vibrational frequencies. scispace.comresearchgate.net For this compound, DFT calculations, often using basis sets like B3LYP/6-311G+(d,p), would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.gov Such studies on related sulfonamide derivatives have demonstrated a good correlation between theoretical and experimental data, confirming the reliability of this approach. nih.gov The methoxy (B1213986) group on a benzene (B151609) ring, analogous to the ethoxy group in the target molecule, has been shown to cause specific changes in C-C bond distances, which DFT can accurately predict. scispace.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. thaiscience.info The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govmdpi.com For aniline (B41778) derivatives, the HOMO is typically located on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. researchgate.net In "this compound," the HOMO would likely be concentrated on the electron-rich aniline and ethoxy groups, while the LUMO may be influenced by the electron-withdrawing sulfonyl group. The calculated HOMO-LUMO energy gap would provide insights into the molecule's reactivity and its potential to engage in charge transfer interactions. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters and Their Significance

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) The energy difference between ELUMO and EHOMOA small energy gap is indicative of high chemical reactivity and polarizability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values. researchgate.netresearchgate.net Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov For a molecule like "this compound," the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and ethoxy groups, as well as the nitrogen of the aniline group, making these areas prone to electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.gov This method is extensively used in drug design to understand how a ligand, such as "this compound," might interact with a biological target, typically a protein. researchgate.netijcce.ac.ir Docking studies on similar sulfonamide-containing compounds have been conducted to predict their binding modes and affinities with various protein targets. researchgate.net For "this compound," docking simulations would involve placing the molecule into the binding site of a target protein and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net The results of such studies, often expressed as a binding affinity or docking score, can help in identifying potential biological targets and in the rational design of more potent analogs. researchgate.net

Pharmacophore Modeling and Identification of Key Features

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown. nih.govmdpi.com This approach involves analyzing a set of active compounds to derive a common pharmacophore model that encapsulates their shared features. arxiv.org For a class of compounds including "this compound," a ligand-based pharmacophore model could be generated to identify key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for their biological activity. nih.govrsc.org This model can then be used as a 3D query to screen large chemical databases for new compounds with similar features, potentially leading to the discovery of novel therapeutic agents. rsc.orgresearchgate.net

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is a powerful technique used to identify the key chemical features of a ligand that are essential for binding to a specific biological target. This method relies on the three-dimensional structure of the target-ligand complex, typically obtained from X-ray crystallography or NMR spectroscopy. For derivatives of this compound, a structure-based pharmacophore model would delineate the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at the active site of a target protein.

In the context of sulfonamide derivatives, pharmacophore models often highlight the importance of the sulfonamide group in forming key interactions with the target. For instance, a hypothetical structure-based pharmacophore model for a target interacting with this compound might include the features outlined in the table below.

Pharmacophoric FeaturePotential Interacting Moiety on the CompoundType of Interaction
Hydrogen Bond AcceptorSulfonyl oxygensHydrogen bonding with receptor's donor groups (e.g., -NH, -OH)
Hydrogen Bond DonorAniline -NH2 groupHydrogen bonding with receptor's acceptor groups (e.g., C=O, -N=)
Hydrophobic/AromaticEthoxy-substituted benzene ringHydrophobic or π-π stacking interactions
HydrophobicPiperidine (B6355638) ringVan der Waals or hydrophobic interactions

Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the desired interaction features, potentially leading to the discovery of new lead compounds. nih.govnih.govresearchgate.net

Challenges in Pharmacophore Model Formulation for Flexible Ligands

A significant challenge in pharmacophore modeling arises from the conformational flexibility of ligands like this compound. The presence of multiple rotatable bonds, particularly around the sulfonyl group and the ethoxy substituent, allows the molecule to adopt numerous low-energy conformations. The biologically active conformation, i.e., the one that binds to the target receptor, may not be the global minimum energy conformation in solution.

The key challenges include:

Conformational Sampling: Adequately exploring the conformational space to ensure the inclusion of the bioactive conformation is computationally intensive. Techniques like stochastic conformational searches are employed to generate a diverse set of conformers. nih.gov

Alignment of Flexible Molecules: When developing a ligand-based pharmacophore model from a set of active but flexible molecules, aligning them to deduce common features is a non-trivial task. The alignment needs to be based on pharmacophoric features rather than just atomic positions.

Selection of the Bioactive Conformation: In the absence of a co-crystallized structure, identifying the correct bioactive conformation from a pool of possibilities is a major hurdle. This often requires integrating data from SAR studies and molecular docking.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics in a simulated physiological environment. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its preferred conformations, flexibility, and interactions with solvent molecules.

An MD simulation of this compound could reveal:

Dominant Conformations: Identification of the most stable and frequently occurring conformations of the molecule in solution.

Flexibility of Moieties: Quantifying the flexibility of the ethoxy group, the piperidine ring, and the torsion angles around the sulfonamide linkage.

Solvent Effects: Understanding how interactions with water molecules influence the conformational preferences of the molecule.

The results from MD simulations can be used to refine pharmacophore models by providing a more realistic representation of the molecule's dynamic nature. biorxiv.org For instance, a cluster analysis of the MD trajectory can identify representative conformations that can be used for ensemble docking or more robust pharmacophore generation.

Parameter of Interest in MD SimulationInformation Gained for this compound
Root Mean Square Deviation (RMSD)Overall structural stability and conformational changes over time.
Root Mean Square Fluctuation (RMSF)Flexibility of individual atoms or functional groups.
Dihedral Angle AnalysisRotational preferences around key bonds, such as the C-S and S-N bonds of the sulfonamide.
Radial Distribution Function (RDF)Interaction patterns with solvent molecules.

In Silico Prediction of Biological Activity and Selectivity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the biological activity and selectivity of compounds like this compound. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egresearchgate.netsums.ac.ir

For a series of aniline sulfonamide derivatives, a QSAR model could be developed using various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which are relevant for electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

A hypothetical QSAR equation for a series of related compounds might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such models can be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. qub.ac.ukscispace.com Furthermore, by developing separate QSAR models for activity against different targets, it is possible to predict the selectivity of the compounds, which is a crucial aspect of drug design.

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Piperidine 1 Sulfonyl Aniline Analogues

Impact of Substitutions on Biological Activity and Selectivity

The biological activity and selectivity of 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline analogues are highly sensitive to substitutions on both the aromatic and piperidine (B6355638) rings. Modifications can drastically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity and efficacy at a target receptor or enzyme.

Research into related sulfonamide-bearing piperidine structures demonstrates the profound impact of such changes. For instance, in a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, various electrophiles were introduced at the hydroxyl position. nih.govwho.int The resulting analogues showed a range of inhibitory activities against enzymes like butyrylcholinesterase, indicating that even distant substitutions can modulate biological function. nih.govresearchgate.net

Similarly, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, where piperazine (B1678402) serves as a close structural relative of piperidine, found that the isoquinoline (B145761) and piperazine rings were essential for target-selective activity against Mycobacterium tuberculosis. nih.gov Replacing the cyclohexyl group on the piperazine nitrogen with a larger cycloheptyl ring led to a roughly tenfold decrease in both enzyme inhibition and whole-cell activity. nih.gov This highlights that the size and nature of substituents on the heterocyclic amine are critical determinants of potency. nih.gov

The data below illustrates how substitutions can modulate enzyme inhibition, a key measure of biological activity.

Table 1: Impact of N-Piperazine Substitutions on IMPDH Inhibition and Whole-Cell Activity Data derived from studies on 1-(5-isoquinolinesulfonyl)piperazine analogues, which share structural motifs with the subject compound.

CompoundN-Piperazine SubstituentIMPDH IC₅₀ (μM)Whole-Cell MIC₉₀ (μM)
Analogue 1Cyclohexyl0.083.9
Analogue 2Cycloheptyl0.8331.2

Role of the Piperidine Ring Conformation

The piperidine ring is not a static, flat structure; it predominantly exists in a low-energy "chair" conformation. However, other conformations, such as the "boat" or "twist-boat," are possible. The specific conformation adopted by the piperidine ring can be crucial for optimal binding to a biological target, as it dictates the spatial orientation of its substituents.

Studies on related antagonists have shown that receptors can exhibit a high degree of tolerance for different piperidine ring conformations. nih.gov For example, replacing a flexible piperidine ring with a rigid, boat-constrained quinuclidine (B89598) moiety resulted in only a threefold loss of binding affinity. nih.gov This suggests that the binding pocket is accommodating and that the ideal conformation for the piperidine ring in the bound state may deviate from a perfect chair form. nih.gov

To further probe the ideal conformation, researchers utilize conformationally constrained analogues, such as bridged piperidines. nih.gov These rigid structures lock the ring into a specific geometry, allowing for a systematic exploration of the conformational space. The use of such rigid analogues can help identify the precise geometry required for optimal receptor interaction and may also enhance drug-like properties by increasing the molecule's three-dimensionality (sp³ character). nih.gov

Significance of the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is a critical structural linker and a key pharmacophoric feature in this compound. This group forms a sulfonamide linkage, which is a common and important functional group in a vast number of therapeutic agents.

The significance of the sulfonyl moiety is multifaceted:

Structural Rigidity: It serves as a strong, rigid connector between the aniline (B41778) ring and the piperidine ring. This rigidity limits conformational flexibility, which can be entropically favorable for binding to a target protein by pre-organizing the molecule in a bioactive conformation.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the moiety to form strong, directional interactions with hydrogen bond donors (such as -NH or -OH groups) on amino acid residues within a protein's binding site. These interactions are often pivotal for anchoring the molecule and ensuring high binding affinity.

In studies of related compounds like 1-(5-isoquinolinesulfonyl)piperazine, the sulfonamide linker is integral to maintaining the correct orientation of the aromatic and heterocyclic systems for effective inhibition. nih.gov

Influence of Aromatic and Alkyl Substituents

Substituents on the aromatic (aniline) ring and the alkyl (ethoxy) chain play a crucial role in fine-tuning the electronic properties and steric profile of the molecule. The nature and position of these groups can significantly affect receptor affinity and selectivity.

In related classes of piperidine-containing compounds, the effect of aromatic substitution has been well-documented. For instance, in a series of N-(piperidin-4-yl)-naphthamides, adding halogen or methyl groups at the 3- or 4-position of a benzyl (B1604629) moiety attached to the piperidine increased affinity for the D₄.₂ receptor. nih.gov Conversely, in a different series, halogens reduced affinity while 3-methoxy, 3-methyl, and 4-methyl groups were favorable. nih.gov This demonstrates that the electronic (electron-donating vs. electron-withdrawing) and steric effects of substituents, as well as their position, are critical.

The antioxidant activity of aniline compounds is also highly dependent on the position of substituents, with ortho-substituted compounds often showing the highest activity due to their ability to form intramolecular hydrogen bonds, followed by para and then meta positions. researchgate.net The ethoxy group at the 2-position of the subject compound is an ortho substituent relative to the aniline nitrogen, suggesting it could play a role in modulating the aniline's reactivity and interactions through electronic and steric effects.

Table 2: Influence of Benzyl Ring Substitution on Receptor Affinity in Naphthamide Analogues Illustrative data from related compound series showing the effect of aromatic substitution patterns.

Substituent on Benzyl RingPositionEffect on D₄.₂ Receptor Affinity
Halogen (Cl, Br)3- or 4-Increased
Methyl (CH₃)3- or 4-Increased
Methoxy (B1213986) (OCH₃)3-Favorable

Exploration of Isosteric Replacements

Anilines are considered "structural alerts" in drug discovery because they are prone to metabolic oxidation by Cytochrome P450 enzymes. nih.gov This can lead to the formation of highly reactive metabolites, such as quinone-imines, which can cause idiosyncratic adverse drug reactions. nih.govresearchgate.net

To mitigate this potential liability, medicinal chemists explore replacing the aniline ring with metabolically stable bioisosteres. Saturated carbocycles that mimic the geometry of the benzene (B151609) ring are attractive options. nih.gov These replacements can increase the fraction of sp³-hybridized carbons, which generally improves pharmacokinetic properties while preserving biological activity. researchgate.net

Promising bioisosteres for the phenyl ring of aniline include:

Bicyclo[1.1.1]pentane (BCP): A small, rigid, and strained carbocycle that can act as a para-substituted benzene mimic.

Cubane: A highly strained cage compound that provides a close geometric match to benzene and whose C-H bonds are very stable to metabolism. researchgate.net

By replacing the aniline group with such motifs, it may be possible to design analogues with a significantly improved safety profile without compromising the desired therapeutic activity. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "2-Ethoxy-5-(piperidine-1-sulfonyl)aniline". By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of its molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Theoretical calculations predict the monoisotopic mass of the neutral molecule [M] to be 284.11948 Da. In practice, HRMS analysis often involves the ionization of the molecule, leading to the formation of various adducts. The predicted mass-to-charge ratios (m/z) for common adducts of "this compound" are presented in the table below. Experimental determination of these m/z values with high accuracy (typically within 5 ppm) serves as primary evidence for the compound's structural identity.

AdductPredicted m/z
[M+H]⁺285.12676
[M+Na]⁺307.10870
[M+K]⁺323.08264
[M+NH₄]⁺302.15330
[M-H]⁻283.11220

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of "this compound" in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are essential for stereochemical and conformational analysis.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the piperidine (B6355638) ring protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further structural confirmation. Based on data from similar sulfonamide structures, the expected chemical shift ranges are summarized below. rsc.org

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.7111 - 161
-OCH₂CH₃~4.0 (quartet), ~1.4 (triplet)~55-65 (-OCH₂), ~15 (-CH₃)
Piperidine Protons~3.0-3.5 (α to N), ~1.5-1.7 (β, γ to N)~45-55 (α to N), ~20-30 (β, γ to N)
-NH₂~5.9N/A
-SO₂NH- Proton~8.8-10.2N/A

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "this compound" is not publicly available, analysis of related structures, such as the sulfamethazine–piperidine salt, offers valuable insights into the potential solid-state conformation and packing. iucr.orgiucr.org

Chromatographic Techniques for Purity Assessment and Isolation of Related Compounds

Chromatographic methods are fundamental for assessing the purity of "this compound" and for the isolation and quantification of any related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for the analysis of aromatic sulfonamides. wu.ac.thwu.ac.thnih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of the main compound from any potential impurities. The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of chemical reactions. For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed, with the choice depending on the polarity of the compounds to be separated. A common eluent system for sulfonamides is a mixture of chloroform (B151607) and an alcohol like tert-butanol. wu.ac.thwu.ac.th Visualization of the spots can be achieved under UV light or by staining with a suitable reagent.

The following table summarizes typical conditions used for the chromatographic analysis of sulfonamides.

TechniqueStationary PhaseTypical Mobile PhaseDetection
HPLCReversed-phase (C18)Acetonitrile/Water or Methanol/BufferUV-Vis (e.g., 254 nm)
TLCSilica GelChloroform/tert-ButanolUV Light (254 nm)

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the S=O stretches of the sulfonamide group, the C-O-C stretch of the ethoxy group, and various vibrations associated with the aromatic and piperidine rings. The positions of these bands are indicative of the molecular structure. For example, the asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong and appear in a characteristic region of the spectrum. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The C-S and S-N bonds of the sulfonamide group also have characteristic Raman shifts. The study of aniline (B41778) and its derivatives by Raman spectroscopy has shown that the ring breathing mode is sensitive to the nature of the substituents on the aniline ring. researchgate.netias.ac.in

The table below lists the expected characteristic vibrational frequencies for the key functional groups in "this compound".

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
-NH₂ (Aniline)N-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium to Strong
-SO₂- (Sulfonamide)Asymmetric S=O Stretch1315 - 1370Strong
-SO₂- (Sulfonamide)Symmetric S=O Stretch1119 - 1181Strong
-C-O-C- (Ether)C-O Stretch1000 - 1300Strong
Aliphatic C-HC-H Stretch2850 - 3000Medium to Strong

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline and its Analogues

Currently, there is a significant lack of published research focusing directly on this compound. Publicly accessible chemical databases primarily list its basic molecular and physical properties. However, the broader class of sulfonylaniline and piperidine-containing compounds has been the subject of extensive investigation. Research into analogous structures has revealed a wide range of biological activities, including antiproliferative and kinase inhibitory effects. These studies provide a foundational framework for hypothesizing the potential therapeutic applications of this compound and for designing future research. The synthesis of novel sulfonanilide compounds, for instance, has been explored for its potential against breast cancer.

Prospective Avenues for Novel Analog Design and Synthesis

Future research could focus on the systematic design and synthesis of analogues to explore the chemical space around this compound. A combinatorial chemistry approach could be employed to generate a library of derivatives. Modifications could be systematically introduced at three key positions:

The Aniline (B41778) Moiety: Altering the ethoxy group or introducing other substituents on the benzene (B151609) ring could modulate the compound's electronic and steric properties.

The Sulfonyl Group: The sulfonamide linker is a critical component that can influence binding and solubility.

The Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as substitution or ring-opening, could impact the compound's conformational flexibility and interactions with biological targets.

The synthesis of such analogues would likely follow established synthetic routes for sulfonamides, involving the reaction of a substituted aniline with a piperidine-1-sulfonyl chloride derivative.

Emerging Methodologies for Biological Evaluation

Initial biological evaluation would involve high-throughput screening against a diverse panel of cancer cell lines to identify any potential cytotoxic or cytostatic effects. Should any activity be observed, further investigation into its mechanism of action would be warranted. Modern approaches for target identification, such as chemical proteomics and thermal shift assays, could be employed to pinpoint the molecular targets of active analogues.

Furthermore, advanced in vitro models, such as 3D organoid cultures, could provide a more physiologically relevant system for evaluating the efficacy of these compounds compared to traditional 2D cell cultures. For compounds showing promise, in vivo studies in animal models would be the next logical step to assess their efficacy and safety.

Potential for Translational Research at the Molecular and Cellular Level

If initial studies reveal significant biological activity, there is considerable potential for translational research. Understanding the molecular and cellular basis of the compound's action could lead to the development of novel therapeutic strategies. For example, if an analogue is found to be a potent and selective inhibitor of a specific kinase, this could pave the way for its development as a targeted cancer therapy.

Further research at the cellular level would involve elucidating the downstream signaling pathways affected by the compound and identifying potential biomarkers that could predict patient response. This information would be crucial for the design of clinical trials and for the eventual translation of these research findings into clinical practice.

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline, and how can purity be ensured?

To synthesize this compound, a common approach involves sulfonation of a substituted aniline precursor. For example, sulfonylation of 2-ethoxy-5-aminoaniline with piperidine-1-sulfonyl chloride under controlled pH (8–9) in a polar aprotic solvent (e.g., dichloromethane) can yield the target compound. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Purity validation requires thin-layer chromatography (TLC) with UV visualization and spectroscopic methods (e.g., FT-IR for sulfonyl group confirmation at ~1150–1350 cm⁻¹) .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For analogous sulfonamide compounds, orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters a = 11.17 Å, b = 10.49 Å, c = 20.14 Å have been reported. Hydrogen bonding between the sulfonyl oxygen and aniline NH groups stabilizes the crystal lattice . Complementary techniques include NMR (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

Degradation mechanisms depend on substituent reactivity. The ethoxy group may undergo oxidative cleavage via cytochrome P450 enzymes or photolysis, while the sulfonyl moiety resists hydrolysis. Computational models (e.g., density functional theory, DFT) predict bond dissociation energies to identify labile sites. Experimentally, Box-Behnken designs optimize photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under solar radiation, monitoring intermediates via LC-MS . Microbial degradation pathways (e.g., aniline dioxygenase clusters in bacteria) may require genetic engineering to enhance enzyme compatibility with bulky sulfonyl groups .

Q. How does this compound interact with biological targets, and what computational tools validate these interactions?

Molecular docking studies with carbonic anhydrase isoforms (e.g., PDB 4iwz) reveal binding affinities. The sulfonyl group coordinates with the zinc ion in the enzyme’s active site, while the ethoxy moiety influences hydrophobic interactions. Docking scores (e.g., AutoDock Vina) and molecular dynamics simulations (200 ns trajectories) assess stability. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions ≥ 25% contribution) .

Q. What are the toxicity profiles of this compound, and how should handling protocols be designed?

Like many aniline derivatives, this compound may induce methemoglobinemia via N-hydroxylation metabolites. In vitro assays (e.g., HepG2 cell viability tests) and in silico tools (OECD QSAR Toolbox) predict acute toxicity. Occupational exposure limits should follow guidelines for aromatic amines (e.g., <1 ppm airborne concentration). Handling requires PPE (nitrile gloves, fume hoods) and emergency protocols for spills (neutralization with 10% acetic acid) .

Q. Methodological Notes

  • Synthesis Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or sulfonyl chloride reactivity. Replicate reactions under inert atmospheres (N₂) improve consistency .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve bond-length ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.